molecular formula C5H11Cl2O3P B14533499 2-Chloroethyl methyl (2-chloroethyl)phosphonate CAS No. 62516-52-3

2-Chloroethyl methyl (2-chloroethyl)phosphonate

Cat. No.: B14533499
CAS No.: 62516-52-3
M. Wt: 221.02 g/mol
InChI Key: MLKVNTJKBMCICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl methyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C4H9Cl2O3P. It is a colorless liquid that is used in various chemical applications, including as an intermediate in organic synthesis and as a reagent in chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl methyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethyl methyl ether with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl methyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include various phosphonate esters, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloroethyl methyl (2-chloroethyl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloroethyl methyl (2-chloroethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of phosphonate esters or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethyl methyl (2-chloroethyl)phosphonate is unique due to its specific reactivity and the ability to introduce phosphonate groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .

Properties

CAS No.

62516-52-3

Molecular Formula

C5H11Cl2O3P

Molecular Weight

221.02 g/mol

IUPAC Name

1-chloro-2-[2-chloroethyl(methoxy)phosphoryl]oxyethane

InChI

InChI=1S/C5H11Cl2O3P/c1-9-11(8,5-3-7)10-4-2-6/h2-5H2,1H3

InChI Key

MLKVNTJKBMCICU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.